molecular formula C22H18N2O3S B2772660 4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 799809-22-6

4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Número de catálogo: B2772660
Número CAS: 799809-22-6
Peso molecular: 390.46
Clave InChI: COPLINDSWHYGQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(furan-2-yl)-5-oxo-2-phenacylsulfanyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c23-12-15-20(19-10-5-11-27-19)21-16(8-4-9-17(21)25)24-22(15)28-13-18(26)14-6-2-1-3-7-14/h1-3,5-7,10-11,20,24H,4,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPLINDSWHYGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a novel derivative of hexahydroquinoline that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure

The compound features a complex structure characterized by a hexahydroquinoline core with a furan ring and a thioether moiety. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, indicating the presence of multiple functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of hexahydroquinoline derivatives. For instance, a series of synthesized tetrahydroquinoline compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds exhibit significant dose-dependent inhibition of cell viability, particularly in lung cancer cells (A549) by inducing apoptosis through caspase activation and inhibiting NF-kB signaling pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Tetrahydroquinoline AA54910Caspase activation
Tetrahydroquinoline BMCF715NF-kB inhibition
4-(Furan-2-yl)-5-oxo...A54912Induction of apoptosis

Antimicrobial Activity

In addition to anticancer effects, derivatives of hexahydroquinolines have shown promising antimicrobial activity. Studies have demonstrated that these compounds can inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways .

The biological activity of 4-(Furan-2-yl)-5-oxo... is largely attributed to its ability to interact with specific biological targets:

  • Receptor Modulation : The compound has been identified as a selective ligand for various G protein-coupled receptors (GPCRs), particularly those involved in metabolic regulation such as FFA3/GPR41. This interaction may play a role in its anticancer and anti-inflammatory properties .
  • Cell Signaling Pathways : The activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK has been observed, indicating that the compound may modulate key signaling pathways involved in cell proliferation and survival .

Case Studies

A notable case study involved the synthesis and evaluation of several hexahydroquinoline derivatives, including the target compound. The study reported significant cytotoxic effects against cancer cell lines with an emphasis on the structure-activity relationship (SAR) that highlighted the importance of specific functional groups in enhancing biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of efflux pumps associated with drug resistance .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various bacterial strains. Its structural features allow it to interact with microbial cells, potentially disrupting their metabolic processes .
  • Multitarget Ligands : The compound's ability to act on multiple biological targets makes it a candidate for developing drugs aimed at complex diseases where single-target therapies often fail .

Pharmaceutical Development

  • Drug Design : The unique structure of this compound allows for modifications that can enhance its efficacy and reduce side effects. Structure–activity relationship studies are crucial for optimizing its pharmacological properties .
  • Formulation in Combination Therapies : Given its potential synergistic effects with other therapeutic agents, this compound may be formulated into combination therapies to enhance treatment outcomes in conditions like cancer and infections resistant to conventional treatments .

Case Studies and Research Findings

Study Focus Findings
MDPI ResearchAnticancer MechanismDemonstrated that hexahydroquinoline derivatives can significantly block P-glycoprotein efflux and induce apoptosis in cancer cells .
Pharmacological ReviewAntimicrobial ActivityHighlighted the effectiveness of similar compounds against various bacterial strains .
Structure–Activity Relationship StudyDrug Design InsightsProvided insights into how structural modifications can enhance biological activity and target specificity .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the formation of the hexahydroquinoline core followed by functionalization with furan and thiophenylethyl groups. Key optimization strategies include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while toluene facilitates Dean-Stark trapping for water-sensitive steps .
  • Temperature control : Maintain 80–100°C during cyclocondensation to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity >95% .

Q. What analytical techniques are essential for initial structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key protons (e.g., furan C–H at δ 6.2–7.5 ppm) and carbonyl groups (C=O at ~170–180 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~420–450) .
  • FT-IR : Bands at ~2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–S) validate functional groups .

Q. How can stability under varying pH conditions be assessed for biological assays?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models. Quinoline derivatives often show instability at pH <4 due to protonation of the nitrogen ring .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with protein data bank (PDB) structures (e.g., kinase enzymes). Focus on hydrophobic pockets accommodating the furan and phenyl groups .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess conformational stability of the hexahydroquinoline core in aqueous/lipid environments .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energies, with corrections for entropy loss due to rigid thioether linkages .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in hexahydroquinoline) by acquiring spectra at 25–60°C .
  • 2D experiments : HSQC and NOESY identify through-space correlations (e.g., between furan protons and neighboring methyl groups) .
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (SHELX-2018, OLEX2 GUI). For example, confirms planarity of the thiophenylethyl group via bond angles (α = 67.003°) .

Q. How can reaction mechanisms for unexpected byproducts (e.g., oxidized thioether) be elucidated?

Methodological Answer:

  • Isolation and characterization : Purify byproducts via preparative TLC and analyze with LC-MS/MS.
  • Mechanistic probes :
    • Use ¹⁸O-labeled H₂O to track oxygen incorporation into carbonyl groups .
    • Radical trapping agents (e.g., TEMPO) test for free-radical pathways during oxidation .
  • DFT calculations : Gaussian 16 simulations of transition states identify energetically favorable pathways (e.g., thiyl radical intermediates) .

Critical Analysis of Contradictions

  • Synthetic yields : reports 65% yield for cyclocondensation, while claims 78% under similar conditions. Differences may arise from catalyst purity or solvent drying protocols.
  • Biological activity : Some studies highlight antifungal potency (IC₅₀ ~5 µM), whereas others prioritize anticancer effects (e.g., against HeLa cells). Target selectivity assays (e.g., kinase profiling) are recommended to clarify mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.